E3 ligase Ligand-Linker Conjugates 15

Vue d'ensemble

Description

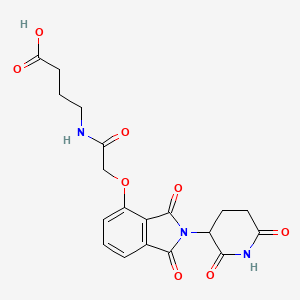

Thalidomide-O-amido-C3-COOH est un conjugué synthétisé d'un composé ligand-lieur E3 ligase qui combine un ligand de céréblon dérivé de la thalidomide avec un lieur couramment utilisé dans la technologie PROTAC (chimères de ciblage de la protéolyse) . Ce composé est principalement utilisé dans les milieux de recherche et n'est pas destiné à la consommation humaine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Thalidomide-O-amido-C3-COOH est synthétisé en combinant un ligand de céréblon dérivé de la thalidomide avec un lieur . Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et impliquent généralement plusieurs étapes de synthèse organique, notamment la formation de liaison amide et la carboxylation .

Méthodes de production industrielle : Les méthodes de production industrielle de Thalidomide-O-amido-C3-COOH ne sont pas largement documentées en raison de son utilisation spécialisée dans la recherche. La production implique probablement des techniques de synthèse organique standard, y compris des étapes de purification et de caractérisation pour garantir une pureté et une cohérence élevées .

Analyse Des Réactions Chimiques

Types de réactions : Thalidomide-O-amido-C3-COOH subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.

Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, affectant la réactivité du composé.

Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, modifiant les propriétés du composé

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Thalidomide-O-amido-C3-COOH a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Employé dans des études impliquant la dégradation des protéines et les processus cellulaires.

Médecine : Enquêté pour ses effets thérapeutiques potentiels, en particulier pour cibler des protéines spécifiques en vue de leur dégradation.

Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques .

Mécanisme d'action

Le mécanisme d'action de Thalidomide-O-amido-C3-COOH implique la liaison au céréblon (CRBN), un récepteur de reconnaissance du substrat pour la ligase ubiquitine E3 de type Cullin 4 RING (CRL4). Cette liaison induit le recrutement de substrats non natifs vers CRL4 CRBN, conduisant à leur dégradation ultérieure . Ce processus est crucial pour le rôle du composé dans la technologie PROTAC, où il aide à cibler des protéines spécifiques pour leur dégradation .

Applications De Recherche Scientifique

Applications in Biomedical Research

E3 LLC 15 has several notable applications in scientific research:

- Targeted Protein Degradation : By utilizing E3 LLC 15 in PROTAC design, researchers can selectively degrade proteins that are overexpressed or mutated in diseases such as cancer and neurodegenerative disorders. This targeted approach allows for precise modulation of protein levels, providing insights into their roles in various biological processes .

- Chemical Biology Studies : The compound serves as a valuable tool for studying protein function within cellular contexts. By targeting specific proteins for degradation, researchers can investigate their contributions to cellular pathways and disease mechanisms .

- Therapeutic Development : E3 LLC 15 is instrumental in developing new therapies aimed at diseases associated with dysfunctional proteins. Its ability to facilitate targeted degradation opens avenues for creating drugs that can effectively eliminate pathogenic proteins .

Comparative Analysis with Other PROTACs

E3 LLC 15 can be compared with other ligand-linker conjugates used in PROTAC technology. Below is a table summarizing key features and unique aspects of various compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| cIAP1 Ligand-Linker Conjugates | Targets cIAP1 for apoptosis modulation | Specificity for cIAP1 involved in cell survival |

| MDM2 Ligand-Linker Conjugates | Targets MDM2 for p53 degradation | Focus on cancer therapeutics through p53 pathway |

| VHL Ligand-Linker Conjugates | Utilizes VHL for hypoxia-inducible factor degradation | Involvement in oxygen-sensing mechanisms |

| E3 Ligase Ligand-Linker Conjugates 15 | Versatile targeting across multiple pathways | Promising candidate for further research and development |

Case Studies

Recent studies have highlighted the effectiveness of E3 LLC 15-based PROTACs in various experimental settings:

- Protein Degradability Studies : Research demonstrated that modifications using E3 LLC 15 could enhance the degradation efficiency of proteins such as EGFP and DUSP6 by optimizing linker lengths and binding sites on the target proteins .

- Therapeutic Applications : Investigations into PROTACs incorporating E3 LLC 15 have shown promise in preclinical models for treating cancers characterized by aberrant protein expression, indicating its potential utility in clinical settings .

Mécanisme D'action

The mechanism of action of Thalidomide-O-amido-C3-COOH involves binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . This process is crucial for the compound’s role in PROTAC technology, where it helps target specific proteins for degradation .

Comparaison Avec Des Composés Similaires

Composés similaires :

Thalidomide : Le composé parent dont est dérivé Thalidomide-O-amido-C3-COOH.

Lénalidomide : Un dérivé de la thalidomide avec des effets immunomodulateurs améliorés.

Pomalidomide : Un autre dérivé avec de puissantes propriétés anti-inflammatoires et anticancéreuses .

Unicité : Thalidomide-O-amido-C3-COOH est unique en raison de sa conception spécifique pour une utilisation dans la technologie PROTAC. Sa capacité à se lier au céréblon et à faciliter la dégradation ciblée des protéines le distingue des autres composés similaires .

Propriétés

IUPAC Name |

4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVLFEVSXBBCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.